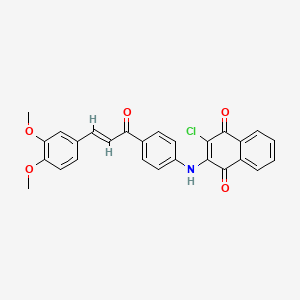
FGFR1 inhibitor-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FGFR1 inhibitor-9 is a compound that targets the fibroblast growth factor receptor 1 (FGFR1), a member of the receptor tyrosine kinase family. FGFR1 plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of FGFR1 signaling is implicated in various cancers, making FGFR1 inhibitors valuable in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FGFR1 inhibitor-9 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
FGFR1 inhibitor-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
FGFR1 inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR1 signaling pathways and their role in cellular processes.
Biology: Employed in cell culture studies to investigate the effects of FGFR1 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated FGFR1 signaling, such as breast cancer, lung cancer, and bladder cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR1 inhibitors with improved efficacy and safety profiles
Mécanisme D'action
FGFR1 inhibitor-9 exerts its effects by binding to the ATP-binding site of FGFR1, preventing the receptor from phosphorylating its downstream signaling proteins. This inhibition disrupts key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway. By blocking these pathways, this compound reduces cell proliferation, induces apoptosis, and inhibits angiogenesis .
Comparaison Avec Des Composés Similaires
FGFR1 inhibitor-9 is unique compared to other FGFR1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor approved for treating urothelial carcinoma with FGFR2/3 alterations.
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity against FGFR-deregulated tumors.
Pemigatinib: An FGFR1/2/3 inhibitor approved for treating cholangiocarcinoma with FGFR2 fusions
This compound stands out due to its selective inhibition of FGFR1 and its potential for reduced off-target effects and toxicity .
Propriétés
Formule moléculaire |
C27H20ClNO5 |
|---|---|
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
2-chloro-3-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C27H20ClNO5/c1-33-22-14-8-16(15-23(22)34-2)7-13-21(30)17-9-11-18(12-10-17)29-25-24(28)26(31)19-5-3-4-6-20(19)27(25)32/h3-15,29H,1-2H3/b13-7+ |
Clé InChI |
DDIOTXWMFDPYMC-NTUHNPAUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



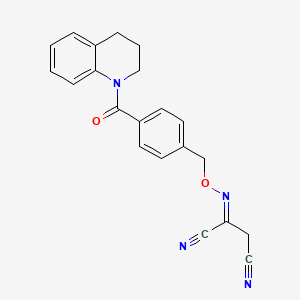


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

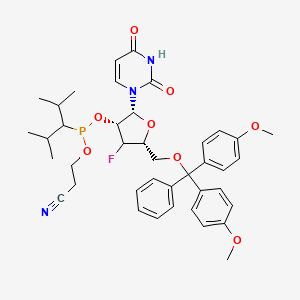
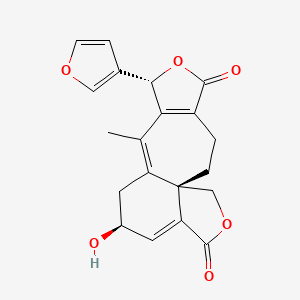
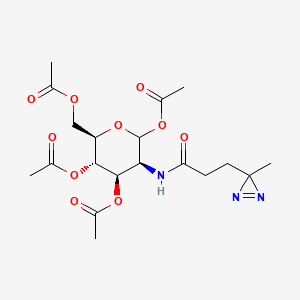
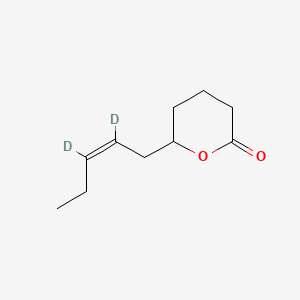
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
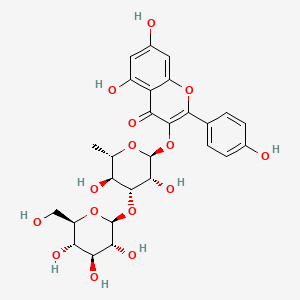

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
